(5-bromonaphthalen-2-yl)methanol

Description

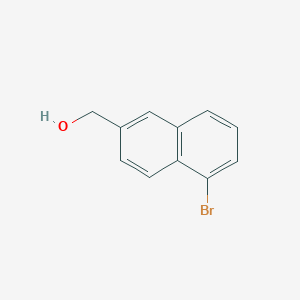

(5-Bromonaphthalen-2-yl)methanol is a brominated aromatic alcohol with the molecular formula C₁₁H₉BrO. It consists of a naphthalene ring substituted with a bromine atom at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. The naphthalene backbone likely imparts distinct physicochemical characteristics, including higher molecular weight, enhanced lipophilicity, and altered reactivity compared to smaller aromatic systems like thiophene or furan.

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2 |

InChI Key |

WQWYMTQBTFOERJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromonaphthalen-2-yl)methanol typically involves the bromination of 2-hydroxymethylnaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures a high yield and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: (5-bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromine atom can be reduced to form 2-hydroxymethylnaphthalene.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: 5-Bromo-2-carboxynaphthalene.

Reduction: 2-Hydroxymethylnaphthalene.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-bromonaphthalen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (5-bromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Molecular Features

The primary structural distinction among these compounds lies in their aromatic cores:

- (5-Bromothiophen-2-yl)methanol: Thiophene ring (C₄H₃S) with bromine and hydroxymethyl groups.

- (5-Bromofuran-2-yl)methanol: Furan ring (C₄H₃O) with analogous substitutions.

- (5-Bromonaphthalen-2-yl)methanol: Bicyclic naphthalene system (C₁₀H₇) with substituents.

Table 1: Molecular Properties of Brominated Methanol Derivatives

*Hypothetical data based on structural extrapolation.

Physicochemical Properties

- Solubility: Thiophene and furan derivatives are moderately polar due to their heteroatoms (S, O), enhancing solubility in polar solvents like ethanol or methanol . The naphthalene derivative, with a larger hydrophobic core, is expected to exhibit lower aqueous solubility.

- Boiling Points: While exact values are unavailable for the naphthalene analog, (5-Bromothiophen-2-yl)methanol and (5-Bromofuran-2-yl)methanol likely have lower boiling points (~200–250°C) compared to the naphthalene derivative (>300°C), owing to differences in molecular size and intermolecular forces.

- Reactivity: The electron-rich thiophene and furan rings may undergo electrophilic substitution more readily than naphthalene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.